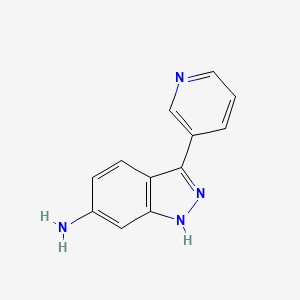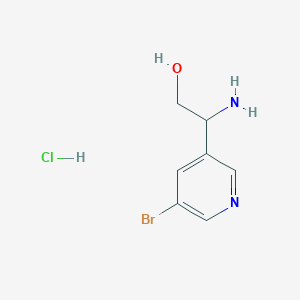
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride is a chemical compound with the molecular formula C7H10BrClN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride typically involves the bromination of pyridine derivatives followed by amination and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination processes, utilizing reactors and controlled environments to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and oxides, depending on the specific reaction pathway .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-bromopyridine: A similar compound with a different substitution pattern on the pyridine ring.
2,3-Diamino-5-bromopyridine: Another derivative with additional amino groups.
5-Bromopyridine-3-acetonitrile: A compound with a nitrile group instead of an alcohol group.
Uniqueness
2-Amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and alcohol functional groups.
Eigenschaften
Molekularformel |
C7H10BrClN2O |
|---|---|
Molekulargewicht |
253.52 g/mol |
IUPAC-Name |
2-amino-2-(5-bromopyridin-3-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C7H9BrN2O.ClH/c8-6-1-5(2-10-3-6)7(9)4-11;/h1-3,7,11H,4,9H2;1H |
InChI-Schlüssel |
FGMHAYHBIGTVAS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1Br)C(CO)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



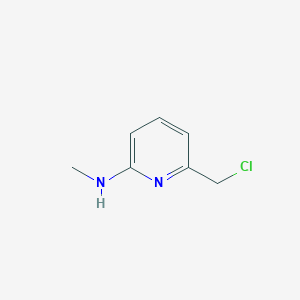


![3,4,5-Trihydroxy-6-[1-methyl-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13865789.png)


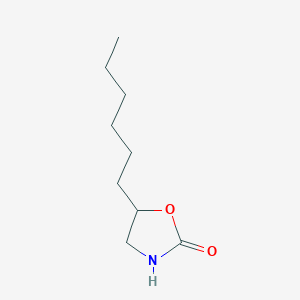
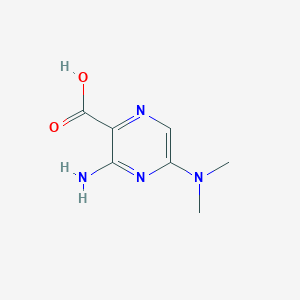
![[3-[(3,5-Dimethylphenyl)methoxy]phenyl]methanol](/img/structure/B13865815.png)



